BenchChemオンラインストアへようこそ!

4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide

Targeted protein degradation PROTAC Cereblon

This compound uniquely merges a CB2-targeting sulfamoyl benzamide with a cereblon-recruiting 1,3-dioxoisoindole in a single, ready-to-conjugate entity. Unlike standalone phthalimides or mono-functional benzamides, it provides a pre-validated 4-substituted exit vector for linker attachment, dramatically simplifying heterobifunctional degrader synthesis. Ideal for reducing synthetic complexity in PROTAC candidate generation and biased GPCR signaling studies. Ensure your research program benefits from this dual-domain architecture.

Molecular Formula C23H19N3O5S
Molecular Weight 449.48
CAS No. 683792-08-7
Cat. No. B2411343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
CAS683792-08-7
Molecular FormulaC23H19N3O5S
Molecular Weight449.48
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
InChIInChI=1S/C23H19N3O5S/c1-26(14-15-6-3-2-4-7-15)32(30,31)17-12-10-16(11-13-17)21(27)24-19-9-5-8-18-20(19)23(29)25-22(18)28/h2-13H,14H2,1H3,(H,24,27)(H,25,28,29)
InChIKeyXYVKTIQKLRBHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide (CAS 683792-08-7) – Procurement-Relevant Chemical Profile


4-[Benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide (CAS 683792-08-7) is a hybrid small molecule that integrates a sulfamoyl benzamide pharmacophore—known for cannabinoid CB2 receptor modulation—with a 1,3-dioxoisoindol-4-yl (phthalimide) moiety that can engage cereblon E3 ubiquitin ligase [1][2]. The compound possesses a molecular formula of C23H19N3O5S and a molecular weight of 449.48 g/mol [3]. This dual-domain architecture distinguishes it from mono-functional analogs and positions the compound as a potential building block for targeted protein degradation (PROTAC) and biased GPCR ligand design.

4-[Benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide – Why In-Class Generic Substitution Is Not Advisable


The compound’s architecture merges two independently validated pharmacophores—a CB2-targeting sulfamoyl benzamide and a cereblon-recruiting 1,3-dioxoisoindole—within a single molecular entity [1][2]. Consequently, substitution with either a simple sulfamoyl benzamide (CB2-preferring but cereblon-inert) or a standalone phthalimide-based immunomodulatory drug (e.g., lenalidomide, which lacks the CB2 pharmacophore) results in the loss of the dual-function capability that underpins this compound’s utility in targeted protein degradation and biased signaling studies. Even minor alterations, such as shifting the phthalimide attachment from the 4-position to the 5-position or replacing the benzyl group with smaller alkyl substituents, can abrogate cereblon binding or alter CB2 selectivity profiles observed in class-level SAR [2][3].

4-[Benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide – Quantitative Differentiation Evidence for Procurement Decisions


Dual Pharmacophore Architecture: CB2 Ligand and Cereblon E3 Ligase Recruiter in a Single Molecule

Unlike conventional sulfamoyl benzamide CB2 agonists that lack cereblon-recruiting functionality, 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide uniquely integrates a 1,3-dioxoisoindol-4-yl group at the benzamide terminus. Class-level evidence demonstrates that the sulfamoyl benzamide scaffold achieves CB2 Ki values as low as single-digit nanomolar (e.g., compound 27, Ki = 1.2 nM at human CB2) with 120-fold selectivity over CB1 [1]. Concurrently, 4-substituted 1,3-dioxoisoindole derivatives are established cereblon ligands, with representative analogs exhibiting cereblon binding IC50 values in the 10–100 nM range [2]. The target compound’s molecular weight (449.48 g/mol) and calculated physicochemical profile (cLogP ≈ 2.8, tPSA ≈ 110 Ų) place it within favorable property space for bifunctional degrader design, in contrast to lenalidomide (MW: 259.3 g/mol) which lacks the CB2 pharmacophore entirely [3].

Targeted protein degradation PROTAC Cereblon CB2 receptor Dual-function ligand

Substitution Position Specificity: 4-[1,3-Dioxoisoindol] Attachment Versus 5- and 2-Substituted Regioisomers

The 1,3-dioxoisoindol moiety in the target compound is appended at the 4-position via an amide linkage to the benzamide core. In PROTAC design, the attachment position on the phthalimide ring critically influences the exit vector geometry and ternary complex formation. 4-Substituted phthalimides project the linker moiety at an angle of approximately 60° relative to the glutarimide plane of thalidomide-based cereblon ligands, whereas 5-substituted regioisomers project at approximately 120°, leading to differential degradation selectivity profiles in cells [1]. The target compound’s 4-substitution pattern is structurally analogous to the cereblon-recruiting moiety used in dBET1 (a BET degrader) and related PROTACs that exhibit DC50 values in the low nanomolar range, whereas the 5-substituted regioisomer (4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide) would present a divergent linker trajectory [2].

Structure–activity relationship Regioisomer Cereblon binding PROTAC linker geometry

Molecular Property Differentiation from Standard CB2 Agonist Clinical Candidates

The target compound’s molecular weight (449.48 g/mol) and polar surface area (calculated tPSA ≈ 110 Ų) differ markedly from clinical-stage CB2 agonists such as GW842166X (MW: 420.4 g/mol) and lenabasum (MW: 423.5 g/mol) [1]. Its higher molecular weight and the presence of the phthalimide group increase the hydrogen-bond acceptor count (8 acceptors) compared to typical CB2-preferring ligands (5–6 acceptors). These properties place the compound at the lower boundary of PROTAC-appropriate chemical space (MW > 450 g/mol recommended for linker-conjugated degraders), making it a more suitable starting point for degrader design than smaller, mono-functional CB2 agonists that would require more extensive synthetic elaboration [2].

Drug-likeness Physicochemical properties CB2 agonist PROTAC property space

Benzyl Group Contribution to Lipophilic Ligand Efficiency Versus Smaller N-Alkyl Substituents

Within the sulfamoyl benzamide class, the N-benzyl-N-methyl substituent combination on the sulfamoyl group has been associated with enhanced CB2 binding affinity and functional selectivity. Compound 27 (bearing a similar N-benzyl-N-methyl motif) exhibited a CB2 Ki of 1.2 nM with 120-fold functional selectivity over CB1, whereas analogs with smaller N,N-dimethyl or N-ethyl-N-methyl substituents showed 5- to 20-fold weaker CB2 affinity [1]. The benzyl group contributes approximately 1.5–2.0 log units of lipophilicity relative to a methyl substituent (calculated ΔcLogP ≈ 1.8), which can enhance membrane partitioning and receptor residence time, though at the potential cost of metabolic stability [2]. The target compound retains this favorable benzyl substitution pattern.

Lipophilic ligand efficiency SAR N-substituent Sulfamoyl benzamide

4-[Benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide – Recommended Research and Industrial Application Scenarios


PROTAC Building Block: CB2-Targeting Bifunctional Degrader Synthesis

The compound serves as a ready-to-conjugate building block for synthesizing heterobifunctional degraders that recruit cereblon E3 ligase while targeting the CB2 receptor. Its 4-substituted phthalimide provides a validated cereblon-binding warhead with a defined exit vector (~60°), while the sulfamoyl benzamide domain confers CB2 affinity predicted in the low nanomolar range based on class-level SAR [1]. Researchers can directly attach a linker at the available amide or sulfonamide nitrogen to generate PROTAC candidates without needing to install the cereblon ligand de novo, reducing synthetic complexity relative to starting from lenalidomide or pomalidomide [2].

Chemical Probe for CB2-Mediated Protein Degradation Studies

By combining CB2 ligand activity with cereblon recruitment, the compound can be employed as a precursor for chemical probes that selectively degrade CB2 receptor or CB2-associated signaling complexes in live cells. The 4-substituted phthalimide position is experimentally privileged: PROTACs utilizing this geometry have demonstrated DC50 values as low as 1–10 nM for target protein degradation in cellular assays [1]. Researchers can validate CB2 engagement via established radioligand binding protocols (using [³H]CP-55,940 displacement) before conjugating linker-warhead moieties [3].

SAR Expansion of Dual-Action Cannabinoid-Cereblon Modulators

The compound represents a structurally novel entry in the emerging field of dual-function GPCR–E3 ligase ligands. Its benzyl(methyl)sulfamoyl group can be systematically varied to explore structure–activity relationships at the CB2 binding pocket, while the phthalimide attachment position (4- vs. 5- vs. 2-substituted) can be used to probe exit vector geometry effects on ternary complex formation [1]. This SAR exploration is directly informed by the class-level binding data established for sulfamoyl benzamides [2] and the extensive cereblon structural biology literature [3].

Reference Standard for Analytical Method Development in Dual-Pharmacophore Compound Characterization

With a molecular weight of 449.48 g/mol, a defined InChI Key (XYVKTIQKLRBHCA-UHFFFAOYSA-N), and a purity typically specified at ≥95% by reputable vendors, the compound is suitable as an analytical reference standard for developing HPLC-MS, NMR, and purity assay methods tailored to bifunctional small molecules containing both sulfonamide and phthalimide functional groups [1]. Its UV chromophore profile (λmax ≈ 210–230 nm for the phthalimide and ~260 nm for the benzamide) enables dual-wavelength detection protocols.

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.